

Novel Synthetic Routes to Quinazoline-4-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Quinazoline-4-carbaldehyde

Cat. No.: B1506186

[Get Quote](#)

Foreword: The Strategic Importance of Quinazoline-4-carbaldehyde in Modern Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^{[1][2]} Within this privileged heterocyclic family, **Quinazoline-4-carbaldehyde** emerges as a pivotal synthetic intermediate. Its aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR) in drug development programs. This guide provides an in-depth exploration of novel and efficient synthetic pathways to this key building block, designed to empower researchers and drug development professionals with the knowledge to accelerate their discovery efforts.

I. Strategic Approaches to the Synthesis of Quinazoline-4-carbaldehyde

The synthesis of **Quinazoline-4-carbaldehyde** can be approached through several strategic disconnections. This guide will focus on three primary and logically distinct routes:

- Oxidation of a Pre-functionalized Precursor: The direct oxidation of 4-methylquinazoline presents a straightforward and atom-economical approach.

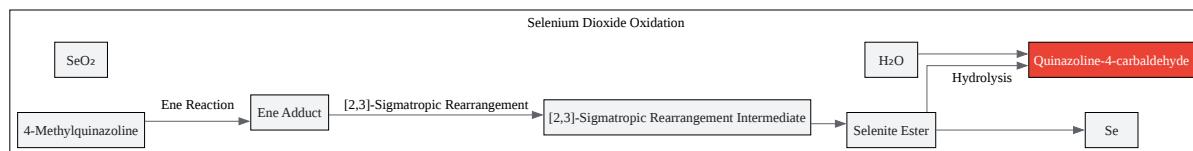
- Direct C-H Formylation: The introduction of the aldehyde group directly onto the quinazoline scaffold at the C4 position is an attractive, albeit challenging, strategy.
- Functional Group Interconversion: A reliable two-step approach involving the synthesis of a stable precursor, Quinazoline-4-carboxylic acid, followed by its selective reduction to the desired aldehyde.

Each of these strategies offers unique advantages and challenges, which will be discussed in detail to provide a comprehensive understanding of the available synthetic arsenal.

II. Route 1: Direct Oxidation of 4-Methylquinazoline

The oxidation of a methyl group at the C4 position of the quinazoline ring is a conceptually simple and highly desirable route to the target aldehyde. This approach leverages the inherent reactivity of the benzylic-like methyl group.

A. Mechanistic Considerations and Rationale


The methyl group at the C4 position of quinazoline is activated towards oxidation due to its proximity to the electron-withdrawing pyrimidine ring. This activation facilitates the abstraction of a hydrogen atom, initiating the oxidation cascade. The choice of oxidant is critical to achieving the desired aldehyde without over-oxidation to the carboxylic acid.

B. Key Methodologies and Protocols

Selenium dioxide (SeO_2) is a classic and effective reagent for the oxidation of activated methyl groups to aldehydes.^{[3][4][5]} While its toxicity necessitates careful handling, its selectivity for this transformation is often unparalleled.

Mechanism of Selenium Dioxide Oxidation

The reaction proceeds through an initial ene reaction, followed by a[6]-sigmatropic rearrangement to form a selenite ester, which then hydrolyzes to yield the aldehyde and selenium metal.

[Click to download full resolution via product page](#)

Caption: Mechanism of Selenium Dioxide Oxidation of 4-Methylquinazoline.

Experimental Protocol: Selenium Dioxide Oxidation of 4-Methylquinazoline

Materials:

- 4-Methylquinazoline
- Selenium Dioxide (SeO_2)
- 1,4-Dioxane
- Water
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate Solution
- Anhydrous Magnesium Sulfate
- Silica Gel

Procedure:

- To a solution of 4-methylquinazoline (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.2 eq).

- Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated selenium metal.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford **Quinazoline-4-carbaldehyde**.

Recent advancements in green chemistry have led to the development of metal-free oxidation methods, which offer a more environmentally benign alternative to traditional heavy metal oxidants.^{[7][8]} One such promising method involves the use of a hypervalent iodine(III) reagent like PIDA (phenyliodine diacetate) in the presence of an acid catalyst. While this has been demonstrated for quinolines, the electronic similarities suggest its applicability to quinazolines.
^[7]

Experimental Protocol: PIDA-Mediated Oxidation of 4-Methylquinazoline (Proposed)

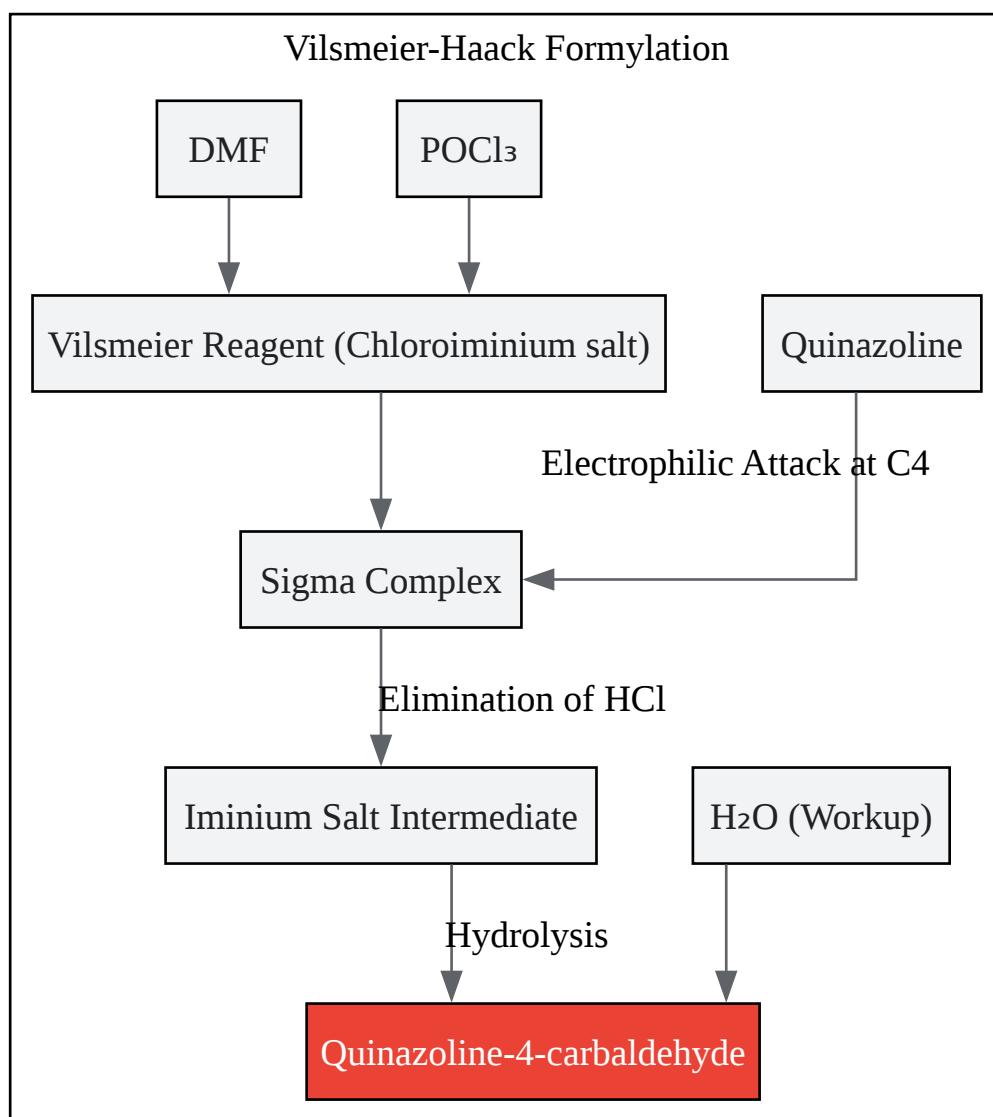
Materials:

- 4-Methylquinazoline
- Phenyliodine Diacetate (PIDA)
- Dichloroacetic Acid
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Water
- Ethyl Acetate

- Saturated Sodium Thiosulfate Solution

Procedure:

- To a solution of 4-methylquinazoline (1.0 eq) in anhydrous DMSO, add PIDA (2.0 eq) and dichloroacetic acid (1.5 eq).
- Add a small amount of water (1.0 eq) to the reaction mixture.
- Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
- Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the organic phase and purify the residue by column chromatography to yield **Quinazoline-4-carbaldehyde**.


Method	Oxidant	Solvent	Temperature	Typical Yield	Reference
Selenium Dioxide Oxidation	SeO ₂	1,4-Dioxane	Reflux	Moderate to Good	[3],[4]
PIDA-Mediated Oxidation	PIDA	DMSO	Room Temp.	Good (by analogy)	[7]

III. Route 2: Direct C-H Formylation of Quinazoline

The direct introduction of a formyl group onto the quinazoline nucleus at the C4 position represents the most convergent synthetic strategy. The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1]

A. Mechanistic Considerations and Challenges

The Vilsmeier-Haack reagent, typically a chloroiminium salt generated from a tertiary amide (e.g., DMF) and a chlorinating agent (e.g., POCl_3 or SOCl_2), is a moderately reactive electrophile.^[9] For the reaction to be successful on quinazoline, the C4 position must be sufficiently nucleophilic to attack the Vilsmeier reagent. However, the pyrimidine ring of quinazoline is generally electron-deficient, which can render direct formylation challenging. The reaction conditions may also lead to the formation of undesired byproducts.^{[1][6]}

[Click to download full resolution via product page](#)

Caption: Proposed Mechanism for Vilsmeier-Haack Formylation of Quinazoline.

B. Experimental Protocol: Vilsmeier-Haack Formylation of Quinazoline (Exploratory)

Materials:

- Quinazoline
- Anhydrous N,N-Dimethylformamide (DMF)
- Phosphorus Oxychloride (POCl₃)
- 1,2-Dichloroethane (DCE)
- Ice
- Saturated Sodium Acetate Solution

Procedure:

- Cool anhydrous DMF to 0 °C in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.
- Slowly add phosphorus oxychloride (3.0 eq) to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C.
- Stir the resulting mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
- Dissolve quinazoline (1.0 eq) in 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent at 0 °C.
- Heat the reaction mixture to 80-90 °C and maintain for 8-12 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture and pour it onto crushed ice.
- Neutralize the mixture with a saturated sodium acetate solution.

- Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Note: This is an exploratory protocol, and optimization of reaction conditions may be necessary. The yield of the desired product can be variable, and the formation of other regioisomers or byproducts is possible.

IV. Route 3: Synthesis via Quinazoline-4-carboxylic Acid and Subsequent Reduction

This two-step approach offers a robust and often higher-yielding alternative to direct formylation. It involves the synthesis of the more stable quinazoline-4-carboxylic acid, followed by its selective reduction to the aldehyde.

A. Synthesis of Quinazoline-4-carboxylic Acid

A notable method for the synthesis of quinazoline-4-carboxylic acid derivatives is a one-pot, three-component reaction.[\[10\]](#)

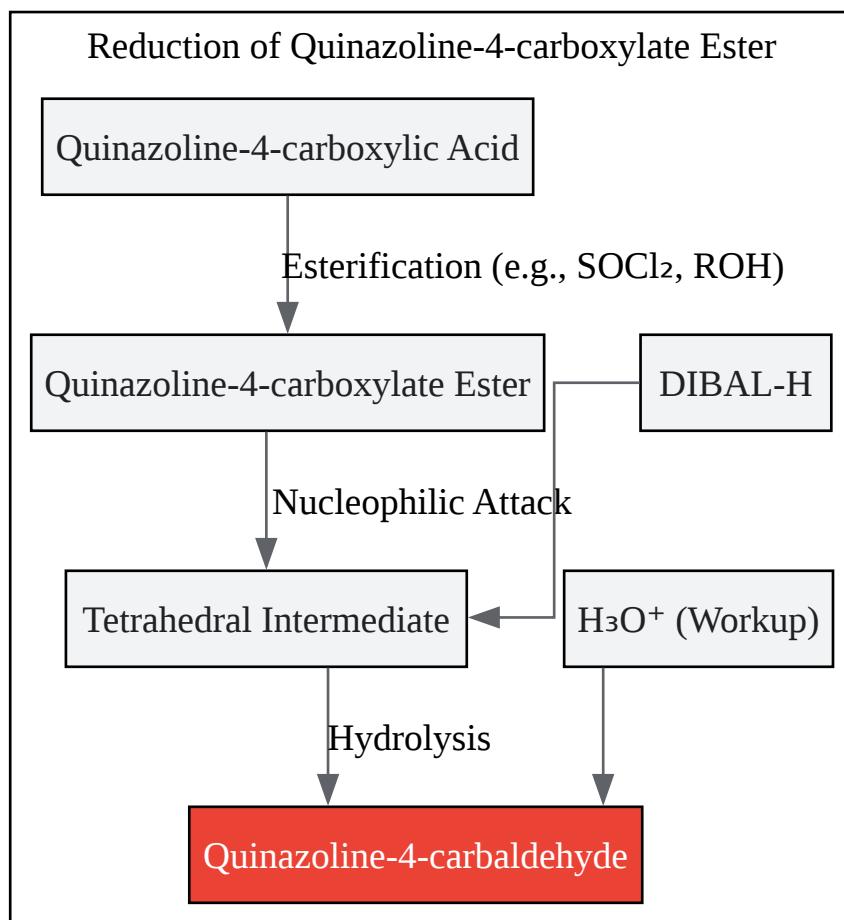
A variation of the Niementowski synthesis can be employed, using a suitable three-carbon building block that can be cyclized and subsequently oxidized to the carboxylic acid. A more direct approach involves the condensation of 2-aminobenzonitrile with glyoxylic acid followed by cyclization and aromatization.

Experimental Protocol: Synthesis of 2-Phenyl-quinazoline-4-carboxylic acid[\[10\]](#)

Materials:

- Isatin
- Sodium Hydroxide
- Ammonium Acetate

- Benzaldehyde
- Ethanol
- Hydrochloric Acid


Procedure:

- Hydrolyze isatin with sodium hydroxide in water to form the sodium salt of (2-aminophenyl)glyoxylic acid.
- In a one-pot reaction, combine the (2-aminophenyl)glyoxylic acid sodium salt, ammonium acetate, and benzaldehyde in ethanol.
- Reflux the mixture for 4-6 hours.
- Cool the reaction mixture and acidify with hydrochloric acid to precipitate 2-phenyl-quinazoline-4-carboxylic acid.
- Filter the solid, wash with water, and dry.

B. Reduction of Quinazoline-4-carboxylic Acid to Quinazoline-4-carbaldehyde

The selective reduction of a carboxylic acid to an aldehyde in the presence of a heterocyclic ring requires a mild and selective reducing agent. A common strategy involves the conversion of the carboxylic acid to a more reactive derivative (e.g., an ester or an acid chloride) followed by a partial reduction.

Diisobutylaluminum hydride (DIBAL-H) is a powerful and sterically hindered reducing agent that is well-suited for the partial reduction of esters to aldehydes at low temperatures.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the reduction of a quinazoline-4-carboxylate ester.

Experimental Protocol: Esterification and DIBAL-H Reduction

Step 1: Esterification of Quinazoline-4-carboxylic Acid

- Suspend Quinazoline-4-carboxylic acid (1.0 eq) in an excess of methanol.
- Add a catalytic amount of concentrated sulfuric acid.
- Reflux the mixture for 6-8 hours until the starting material is consumed (monitored by TLC).
- Cool the reaction and neutralize with a saturated sodium bicarbonate solution.

- Extract the methyl ester with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate to obtain the crude methyl quinazoline-4-carboxylate, which can be used in the next step without further purification.

Step 2: DIBAL-H Reduction of Methyl Quinazoline-4-carboxylate

- Dissolve the methyl quinazoline-4-carboxylate (1.0 eq) in anhydrous toluene under a nitrogen atmosphere.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Add DIBAL-H (1.0 M solution in hexanes, 1.1 eq) dropwise, maintaining the internal temperature below -70 °C.
- Stir the reaction at -78 °C for 2-3 hours.
- Quench the reaction by the slow addition of methanol at -78 °C.
- Allow the mixture to warm to room temperature and add a saturated solution of Rochelle's salt (potassium sodium tartrate), then stir vigorously until two clear layers form.
- Separate the layers and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the resulting crude aldehyde by column chromatography.

Starting Material	Reagents	Key Intermediate	Final Product	Typical Yield	Reference
2-Aminobenzonitrile, Glyoxylic acid	1. Condensation 2. Cyclization	Quinazoline-4-carboxylic acid	Quinazoline-4-carbaldehyde	Good (overall)	[10]
Quinazoline-4-carboxylic acid	1. MeOH, H ₂ SO ₄ 2. DIBAL-H	Methyl quinazoline-4-carboxylate	Quinazoline-4-carbaldehyde	Good	[11],[13]

V. Conclusion and Future Perspectives

This guide has detailed three distinct and viable synthetic strategies for the preparation of the valuable intermediate, **Quinazoline-4-carbaldehyde**. The direct oxidation of 4-methylquinazoline offers an atom-economical and potentially greener route, with emerging metal-free methods presenting exciting opportunities. While direct C-H formylation via the Vilsmeier-Haack reaction is conceptually elegant, it may present challenges in selectivity and yield for the quinazoline system. The two-step approach, involving the synthesis and subsequent reduction of Quinazoline-4-carboxylic acid, stands out as a robust and reliable method, benefiting from well-established and high-yielding transformations.

The choice of synthetic route will ultimately depend on the specific requirements of the research program, including scale, available starting materials, and tolerance for certain reagents. As the demand for novel quinazoline-based therapeutics continues to grow, the development of even more efficient, sustainable, and scalable syntheses of **Quinazoline-4-carbaldehyde** will remain a critical endeavor in the field of medicinal chemistry.

VI. References

- Abdelhamid, I. A., Shaaban, M. R., & Elwahy, A. H. M. (2022). Chapter Four - Applications of the Vilsmeier reaction in heterocyclic chemistry. In E. F. V. Scriven & C. A. Ramsden (Eds.), *Advances in Heterocyclic Chemistry* (Vol. 136, pp. 171-223). Academic Press. --INVALID-LINK--

- Ali, M. M., Rajanna, K. C., & Prakash, P. K. S. (2001). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. *Synlett*, 2001(02), 251-253. --INVALID-LINK--
- Asif, M. (2014). Chemical characteristics, synthetic methods, and biological potential of quinazoline and quinazolinone derivatives. *International Journal of Medicinal Chemistry*, 2014, 395637. --INVALID-LINK--
- Cuny, E., Lichtenthaler, F. W., & Moser, A. (1980). Benzologs of allopurinol: Synthesis of pyrazolo [4,3-g] and [3,4-f] quinazolinones. *Tetrahedron Letters*, 21(32), 3029–3032. --INVALID-LINK--
- Derabli, B., Boulcina, R., & Debaché, A. (2014). 4-Dimethylaminopyridine-catalyzed three-component approach for the synthesis of quinazoline derivatives. *Synthetic Communications*, 44(18), 2635-2642. --INVALID-LINK--
- Gök, D. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. *Hacettepe Journal of Biology and Chemistry*, 48(3), 283-290. --INVALID-LINK--
- Hensbergen, A. W., Mills, V. R., Collins, I., & Jones, A. M. (2015). An expedient synthesis of oxazepino and oxazocino quinazolines. *Tetrahedron Letters*, 56(46), 6478–6483. --INVALID-LINK--
- Li, J. J. (2014). Vilsmeier–Haack reaction. In *Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications* (5th ed., pp. 615-616). Springer. --INVALID-LINK--
- Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. *Tetrahedron*, 62(42), 9787-9826. --INVALID-LINK--
- Niementowski, S. v. (1895). Synthesen von Chinazolinverbindungen. *Journal für Praktische Chemie*, 51(1), 564–572. --INVALID-LINK--
- Organic Syntheses Procedure. --INVALID-LINK--
- Organic Syntheses Procedure. --INVALID-LINK--

- Palakodety, R. K., et al. (2019). Metal-free protocol for the construction of N,4-disubstituted quinazolin-2-amine from 2-aminobenzophenone, phenylisothiocyanate, and ammonium acetate. *ChemistrySelect*, 4(22), 6826-6830. --INVALID-LINK--
- ResearchGate. (2025). Metal-Free Chemoselective Oxidation of 4-Methylquinolines into Quinoline-4-Carbaldehydes. --INVALID-LINK--
- RSC Publishing. (2018). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. *Organic & Biomolecular Chemistry*, 16(3), 352-356. --INVALID-LINK--
- Tang, S., et al. (2016). Fast catalytic synthesis of multi-substituted quinazolines from amidines via visible-light-mediated oxidative C(sp₃)–C(sp₂) bond formation. *Chemical Communications*, 52(56), 8719-8722. --INVALID-LINK--
- Williamson, T. A. (1957). The chemistry of quinazoline. In R. C. Elderfield (Ed.), *Heterocyclic Compounds* (Vol. 6, pp. 324–376). John Wiley & Sons. --INVALID-LINK--
- Zhour, M. X. (2012). The use of selenium (IV) oxide to oxidize aromatic methyl groups. *ESIRC*. --INVALID-LINK--
- Das, S., et al. (2018). An oxidant-, base-, and metal-free approach for the synthesis of quinazolines. *The Journal of Organic Chemistry*, 83(15), 8565-8572. --INVALID-LINK--
- Frontiers Media. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. *Frontiers in Chemistry*. --INVALID-LINK--
- North, J. T., et al. (2017). Metal-free oxidative annulation reaction for the synthesis of 2-aminated quinazolines. *The Journal of Organic Chemistry*, 82(19), 10563-10569. --INVALID-LINK--
- Chemistry Steps. (n.d.). DIBAL Reducing Agent. --INVALID-LINK--
- Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4-Carboxylic Acid and Its Ester and Amide Derivatives. *Hacettepe Journal of Biology and*

Chemistry, 50(4), 421-432. --INVALID-LINK--

- Cook, D. J., & Stamper, M. (1947). Oxidations with Selenium Dioxide. *Journal of the American Chemical Society*, 69(6), 1467-1469. --INVALID-LINK--
- Coxon, J. M., Dansted, E., & Hartshorn, M. P. (1977). ALLYLIC OXIDATION WITH HYDROGEN PEROXIDE-SELENIUM DIOXIDE: *trans*-PINOCARVEOL. *Organic Syntheses*, 56, 25. --INVALID-LINK--
- Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. --INVALID-LINK--
- Common Organic Chemistry. (n.d.). Diisobutylaluminum Hydride (DIBAL-H). --INVALID-LINK--
- Shaikh, N., et al. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. *Journal of Chemical Research, Synopses*, (1), 34-35. --INVALID-LINK--
- RSC Publishing. (2019). Metal-free selective alcohol oxidation via quinazolinone: mechanistic insights and sustainable applications. *New Journal of Chemistry*, 43(45), 17565-17570. --INVALID-LINK--
- Mugnoli, A., et al. (1985). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. *Molecules*, 10(1), 1-28. --INVALID-LINK--
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. --INVALID-LINK--
- PubMed. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. --INVALID-LINK--
- SciSpace. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. --INVALID-LINK--
- Taylor & Francis Online. (2010). Facile Synthesis of 12-Ketoquino[2,1-b]Quinazolines via the Vilsmeier-Haack Reaction of 6-Nitro-2-Methyl-3-Aryl-4(3H)Quinazolones. --INVALID-LINK--

- AdiChemistry. (n.d.). Selenium dioxide (SeO₂) - Riley oxidation. --INVALID-LINK--
- ResearchGate. (n.d.). Selenium Dioxide Oxidation. --INVALID-LINK--
- PubMed. (2007). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. --INVALID-LINK--
- Indian Academy of Sciences. (2001). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. --INVALID-LINK--
- Journal of Chemical Technology. (2022). Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl₂-DMF adduct. --INVALID-LINK--
- Benchchem. (2025). The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. --INVALID-LINK--
- Wikipedia. (n.d.). Niementowski quinazoline synthesis. --INVALID-LINK--
- Wikipedia. (n.d.). Niementowski quinoline synthesis. --INVALID-LINK--
- chemeurope.com. (n.d.). Niementowski quinazoline synthesis. --INVALID-LINK--
- Wiley Online Library. (n.d.). Niementowski Quinazoline Synthesis. --INVALID-LINK--
- PubMed Central. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. --INVALID-LINK--
- MDPI. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. --INVALID-LINK--
- MDPI. (2022). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. --INVALID-LINK--
- PubMed Central. (2019). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. --INVALID-LINK--
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. --INVALID-LINK--

- ResearchGate. (n.d.). Transition-Metal-Free Synthesis of 4-Alkynylquinazolines. --INVALID-LINK--
- ResearchGate. (n.d.). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 3. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adicchemistry.com [adicchemistry.com]
- 6. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metal-free selective alcohol oxidation via quinazolinone: mechanistic insights and sustainable applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. jchemtech.com [jchemtech.com]
- 10. scispace.com [scispace.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]

- To cite this document: BenchChem. [Novel Synthetic Routes to Quinazoline-4-carbaldehyde: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1506186#novel-synthetic-routes-to-quinazoline-4-carbaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com